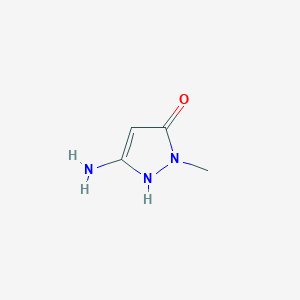

3-amino-1-methyl-1H-pyrazol-5-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

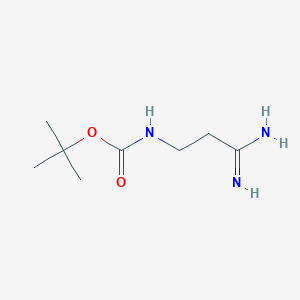

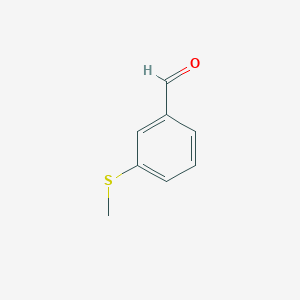

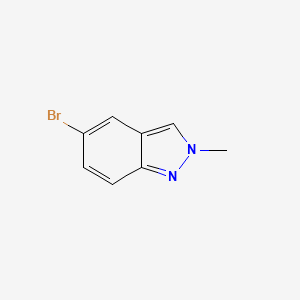

3-Amino-1-methyl-1H-pyrazol-5-ol, also known as 5-Methyl-3-pyrazolamine, is a heterocyclic compound with the empirical formula C4H7N3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of pyrazole derivatives has been extensively studied. A common method involves the condensation reaction between hydrazones and nitroolefins mediated with strong bases . Other methods include the reaction of dialkyl azodicarboxylates with substituted propargylamines , and the reaction of β,γ-unsaturated hydrazones with copper catalysts .Molecular Structure Analysis

The molecular structure of 3-amino-1-methyl-1H-pyrazol-5-ol consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is substituted with a methyl group (CH3) and an amino group (NH2) is attached to one of the nitrogen atoms .Chemical Reactions Analysis

3-Amino-1-methyl-1H-pyrazol-5-ol can participate in various chemical reactions. For instance, it can react with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine .Physical And Chemical Properties Analysis

3-Amino-1-methyl-1H-pyrazol-5-ol is a solid at room temperature. It has a molecular weight of 97.12 . The boiling point is 213 °C/14 mmHg and the melting point is 45-47 °C .科学的研究の応用

Medicinal Chemistry

Amino-Pyrazoles, including 3-amino-1-methyl-1H-pyrazol-5-ol, have been extensively studied in medicinal chemistry . They are advantageous frameworks that can provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX, and others . They also target important areas for bacterial and virus infections .

Anticancer Applications

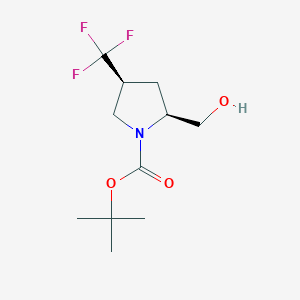

3-amino-1-methyl-1H-pyrazol-5-ol derivatives have shown cytotoxicity to several human cell lines . For example, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4 carboxamide is a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase, which is a major therapeutic target for B-cell-driven malignancies .

Antioxidant Activities

4,4’- (arylmethylene)bis (3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives, which can be synthesized from 3-amino-1-methyl-1H-pyrazol-5-ol, have shown good radical scavenging activity . Some of these derivatives are even more active than ascorbic acid, which is used as a standard .

Synthesis of Pyrazoloquinolinones

3-Amino-5-methyl-1H-pyrazol-5-ol is used in the synthesis of 4-aryl-3,7,7-trimethyl-2,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinolin-5-ones .

Synthesis of Bispyrazole Derivatives

3-Amino-1-methyl-1H-pyrazol-5-ol can be used in the synthesis of bispyrazole derivatives via one-pot pseudo three-component reactions . These derivatives have various applications in different fields .

Beta-Sheet Template

3-Amino-5-methyl-1H-pyrazol-5-ol has been employed as a beta-sheet template to investigate its interaction with ferrocenoyl-dipeptides .

Safety and Hazards

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves and dust masks, should be used when handling this compound .

作用機序

Target of Action

Pyrazole derivatives, a class to which this compound belongs, are known to interact with a variety of biological targets, influencing their activity and function .

Mode of Action

Pyrazoles, in general, are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets . This could potentially lead to changes in the structure and properties of the targets, thereby affecting their function .

Biochemical Pathways

Pyrazole derivatives have been shown to be involved in a variety of biological activities, suggesting that they may interact with and influence multiple biochemical pathways .

Pharmacokinetics

It is noted that the compound is slightly soluble in water , which could potentially influence its bioavailability.

Result of Action

Some pyrazole derivatives have been shown to exhibit cytotoxic effects on several human cell lines , suggesting that 3-amino-1-methyl-1H-pyrazol-5-ol may have similar effects.

Action Environment

It is noted that the compound is air sensitive and should be stored away from air in a cool place , suggesting that exposure to air and temperature could potentially influence its stability and efficacy.

特性

IUPAC Name |

5-amino-2-methyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-7-4(8)2-3(5)6-7/h2,6H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVFIVSNVVUSCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90508762 |

Source

|

| Record name | 5-Amino-2-methyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-1-methyl-1H-pyrazol-5-ol | |

CAS RN |

54235-29-9 |

Source

|

| Record name | 5-Amino-2-methyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Benzo[D][1,2,3]triazole-5-carbaldehyde](/img/structure/B1281155.png)